Cas no 908115-27-5 (PF 04929113)

PF 04929113 structure
PF 04929113 structure
Product Name:PF 04929113
CAS-Nr.:908115-27-5
MF:C25H30F3N5O4
MW:521.532016277313
MDL:MFCD29924735
CID:822520
PubChem ID:44195571
Update Time:2024-12-09

PF 04929113 Chemische und physikalische Eigenschaften

Namen und Kennungen

    • [4-[2-carbamoyl-5-[6,6-dimethyl-4-oxo-3-(trifluoromethyl)-5,7-dihydroindazol-1-yl]anilino]cyclohexyl] 2-aminoacetate
    • SNX-5422
    • PF-04929113 (SNX-5422)
    • SNX 5422
    • SNX5422
    • PF 04929113
    • BF52J69Q8T
    • PF04929113
    • MLS006011083
    • C25H30F3N5O4
    • BCPP000065
    • HMS3656B09
    • BCP02427
    • s2656
    • ABP000737
    • SB16643
    • DB06070
    • API0008143
    • Glycine, trans-4-((2-(aminocarbonyl)-5-(4,5,6,7-tetrahydro-6,6-dimethy
    • Glycine trans-4-[[2-(aminocarbonyl)-5-[4,5,6,7-tetrahydro-6,6-dimethyl-4-oxo-3-(trifluoromethyl)-1H-indazol-1-yl]phenyl]amino]cyclohexyl ester (ACI)
    • Hsp90i-2-PRO
    • trans-4-([2-(Aminocarbonyl)-5-[6,6-dimethyl-4-oxo-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl] phenyl]amino)cyclohexyl glycinate
    • EX-A2343
    • SNX-5422(PF04929113)
    • DTXSID50238270
    • J-521414
    • PF-4929113
    • NCGC00346640-01
    • SW220153-1
    • NCGC00386184-02
    • AC-36033
    • Q27274626
    • CS-0272
    • BRD-K73197500-001-02-2
    • CCG-269865
    • CHEMBL1195136
    • (1r,4r)-4-({2-carbamoyl-5-[6,6-dimethyl-4-oxo-3-(trifluoromethyl)-5,7-dihydroindazol-1-yl]phenyl}amino)cyclohexyl 2-aminoacetate
    • AVDSOVJPJZVBTC-CTYIDZIISA-N
    • (1r,4r)-4-((2-carbamoyl-5-(6,6-dimethyl-4-oxo-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)phenyl)amino)cyclohexyl glycinate
    • SCHEMBL15604989
    • SNX 5422 [WHO-DD]
    • PF-04929113(SNX-5422)
    • BRD-K73197500-066-01-7
    • NCGC00346640-04
    • BRD-K73197500-001-03-0
    • (1r,4r)-4-(2-carbamoyl-5-(6,6-dimethyl-4-oxo-3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl)phenylamino)cyclohexyl 2-aminoacetate
    • SNX-5422(PF04929113)?
    • 908115-27-5
    • Glycine, 4-[[2-(aminocarbonyl)-5-[4,5,6,7-tetrahydro-6,6-dimethyl-4-oxo-3-(trifluoromethyl)-1H-indazol-1-yl]phenyl]amino]cyclohexyl ester
    • Glycine, trans-4-((2-(aminocarbonyl)-5-(4,5,6,7-tetrahydro-6,6-dimethyl-4-oxo-3-(trifluoromethyl)-1H-indazol-1-yl)phenyl)amino)cyclohexyl ester
    • 908115-27-5 (free base)
    • AVDSOVJPJZVBTC-UHFFFAOYSA-N
    • NSC-768509
    • HY-10213
    • PF-04929113; SNX-5422
    • trans-4-((2-Carbamoyl-5-(6,6-dimethyl-4-oxo-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)phenyl)amino)cyclohexyl 2-aminoacetate
    • 908116-67-6
    • TS-09299
    • NSC768509
    • 4-({2-CARBAMOYL-5-[6,6-DIMETHYL-4-OXO-3-(TRIFLUOROMETHYL)-5,7-DIHYDROINDAZOL-1-YL]PHENYL}AMINO)CYCLOHEXYL 2-AMINOACETATE
    • UNII-BF52J69Q8T
    • SCHEMBL1220790
    • BDBM50514916
    • AKOS027276395
    • Glycine Trans-4-((2-(aminocarbonyl)-5-(4,5,6,7-tetrahydro-6,6-dimethyl-4-oxo-3-(trifluoromethyl)-1h-indazol-1-yl)phenyl)amino)cycloh exyl ester
    • SCHEMBL1220791
    • AVDSOVJPJZVBTC-ULCMKKNGSA-N
    • G67240
    • NS00073649
    • DA-56726
    • SMR004702871
    • PF-04929113
    • PF-04929113 free base
    • MDL: MFCD29924735
    • Inchi: 1S/C25H30F3N5O4/c1-24(2)10-18-21(19(34)11-24)22(25(26,27)28)32-33(18)14-5-8-16(23(30)36)17(9-14)31-13-3-6-15(7-4-13)37-20(35)12-29/h5,8-9,13,15,31H,3-4,6-7,10-12,29H2,1-2H3,(H2,30,36)/t13-,15-
    • InChI-Schlüssel: AVDSOVJPJZVBTC-CTYIDZIISA-N
    • Lächelt: C(C1=NN(C2C=CC(C(=O)N)=C(N[C@H]3CC[C@H](OC(=O)CN)CC3)C=2)C2CC(CC(C1=2)=O)(C)C)(F)(F)F

Berechnete Eigenschaften

  • Genaue Masse: 521.22498894g/mol
  • Monoisotopenmasse: 521.22498894g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 3
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 10
  • Schwere Atomanzahl: 37
  • Anzahl drehbarer Bindungen: 7
  • Komplexität: 877
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 142
  • XLogP3: 3.5

Experimentelle Eigenschaften

  • Dichte: 1.48
  • Schmelzpunkt: 298-299℃
  • Siedepunkt: 646.5±55.0°C at 760 mmHg

PF 04929113 Sicherheitsinformationen

PF 04929113 Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
S e l l e c k ZHONG GUO
S2656-5mg
PF-04929113 (SNX-5422)
908115-27-5 99.3%
5mg
¥2211.02 2023-10-09
S e l l e c k ZHONG GUO
S2656-10mg
PF-04929113 (SNX-5422)
908115-27-5 99.3%
10mg
¥3834.51 2023-10-09
S e l l e c k ZHONG GUO
S2656-50mg
PF-04929113 (SNX-5422)
908115-27-5 99.3%
50mg
¥8763.3 2023-10-09
S e l l e c k ZHONG GUO
S2656-200mg
PF-04929113 (SNX-5422)
908115-27-5 99.02%
200mg
¥21048.3 2022-04-26
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
P126273-50mg
PF 04929113
908115-27-5 ≥98%
50mg
¥6375.90 2023-09-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
P126273-5mg
PF 04929113
908115-27-5 ≥98%
5mg
¥1617.90 2023-09-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
P126273-10mg
PF 04929113
908115-27-5 ≥98%
10mg
¥2811.90 2023-09-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
P126273-1mg
PF 04929113
908115-27-5 ≥98%
1mg
¥445.90 2023-09-01
DC Chemicals
DC9948-100 mg
SNX-5422(PF04929113)
908115-27-5
100mg
$650.0 2022-02-28
DC Chemicals
DC9948-250 mg
SNX-5422(PF04929113)
908115-27-5
250mg
$1200.0 2022-02-28

PF 04929113 Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Methanesulfonic acid Solvents: Acetic acid ;  15 min, rt; 40 min, rt → 65 °C; 3 h, 65 °C; 55 min, 65 °C → 50 °C
Referenz
Process Development and Scale-Up of an Hsp90 Inhibitor
Duan, Shengquan; Venkatraman, Sripathy; Hong, Xuechuan; Huang, Kenneth; Ulysse, Luckner; et al, Organic Process Research & Development, 2012, 16(11), 1787-1793

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  overnight, rt
1.2 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  rt → 0 °C; 10 min, 0 °C; 10 min, 0 °C; 90 min, rt
1.3 Reagents: Methanesulfonic acid ;  90 min, rt
Referenz
Discovery of Novel 2-Aminobenzamide Inhibitors of Heat Shock Protein 90 as Potent, Selective and Orally Active Antitumor Agents
Huang, Kenneth H.; Veal, James M.; Fadden, R. Patrick; Rice, John W.; Eaves, Jeron; et al, Journal of Medicinal Chemistry, 2009, 52(14), 4288-4305

PF 04929113 Raw materials

PF 04929113 Preparation Products

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